N-Methyltryptamine-d3
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Description
N-Methyltryptamine-d3 (NMT-d3) is a member of the substituted tryptamine chemical class . It is a natural product biosynthesized in the human body from tryptamine by certain N-methyltransferase enzymes, such as indolethylamine N-methyltransferase . It is a common component in human urine . NMT-d3 is available for purchase as a high-quality, certified reference material .
Synthesis Analysis
Tryptophan is converted to tryptamine, which is then dimethylated to first yield N-methyltryptamine (NMT) and then DMT by indole-N-methyltransferase (INMT), using S-adenosyl-methionine (SAM) as the methyl source .Molecular Structure Analysis
The molecular structure of NMT-d3 is similar to that of NMT, with the addition of three deuterium atoms .Mechanism of Action
Future Directions
Research is ongoing to better understand the role and function of NMT and related compounds. This includes studies to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies . Another study is exploring novel routes of administration of N,N-Dimethyltryptamine and harmine .
properties
CAS RN |
1794756-39-0 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
177.265 |
IUPAC Name |
2-(1H-indol-3-yl)-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3 |
InChI Key |
NCIKQJBVUNUXLW-FIBGUPNXSA-N |
SMILES |
CNCCC1=CNC2=CC=CC=C21 |
synonyms |
2-(1H-Indol-3-yl)-N-(methyl-d3)ethanamine; 3-(2-Methylaminoethyl)indole-d3; Dipterine-d3; N-(Methyl-d3)-1H-indole-3-ethanamine; N-Mono(methyl-d3)ltryptamine; N10-(Methyl-d3)tryptamine; Nb-(Methyl-d3)tryptamine; Nω-(Methyl-d3)tryptamine; [2-(1H-Indol- |
Origin of Product |
United States |
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